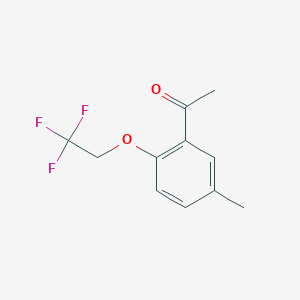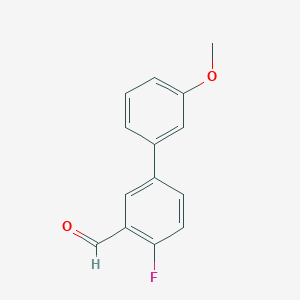
2-Fluoro-5-(3-methoxyphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-5-(3-methoxyphenyl)benzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route involves the following steps:
Nitration: 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Diazotization and Fluorination: The amino group is diazotized and subsequently replaced with a fluorine atom to form 2-fluoro-5-methoxytoluene.
Formylation: Finally, the methyl group is oxidized to an aldehyde group, resulting in this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for nitration and reduction steps, followed by batch reactors for diazotization, fluorination, and formylation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(3-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-Fluoro-5-(3-methoxyphenyl)benzoic acid.
Reduction: 2-Fluoro-5-(3-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Fluoro-5-(3-methoxyphenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-fluoro-5-(3-methoxyphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the 3-methoxyphenyl group.
3-Fluoro-4-methoxybenzaldehyde: Fluorine and methoxy groups are positioned differently on the benzene ring.
2-Fluoro-5-(4-methoxyphenyl)benzaldehyde: Methoxy group is at the 4-position instead of the 3-position
Uniqueness
2-Fluoro-5-(3-methoxyphenyl)benzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-fluoro-5-(3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNLCMWRUNDRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Propan-2-yloxy)phenyl]benzoic acid](/img/structure/B7860174.png)
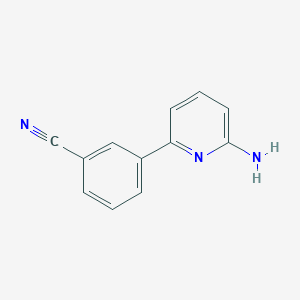
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7860195.png)
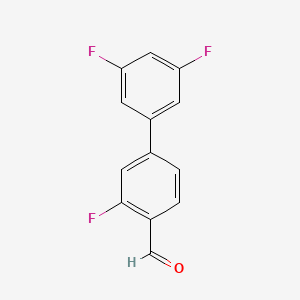

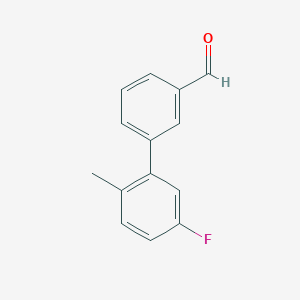

![4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)


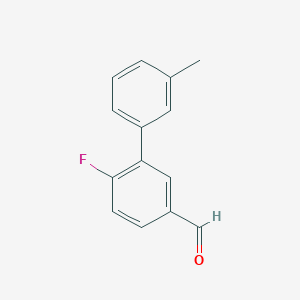
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7860243.png)
